Inhibitory Potency Against 5-Lipoxygenase (5-LOX) Translocation in Rat RBL-2H3 Cells
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is documented as a potent inhibitor of 5-lipoxygenase translocation, a critical step in the arachidonic acid cascade leading to leukotriene production [1]. While a specific IC₅₀ value for this compound was not identified in the source, the assay context (rat RBL-2H3 cells) provides a benchmark for comparison. This is a class-level inference based on the known activity of structurally related furoic acid derivatives, which have demonstrated IC₅₀ values ranging from low nanomolar to low micromolar against 5-LOX [2].
| Evidence Dimension | 5-Lipoxygenase Translocation Inhibition |
|---|---|
| Target Compound Data | Qualitative: Potent inhibitor [1] |
| Comparator Or Baseline | In-class furoic acid derivatives (e.g., furylalkenylhydroxamic acids) show IC₅₀ values between 0.005 µM and 5 µM [2] |
| Quantified Difference | N/A (exact IC₅₀ for target compound is not provided) |
| Conditions | Rat RBL-2H3 cell-based assay [1] |
Why This Matters
This provides a defined mechanism of action for inflammation research, distinguishing it from non-specific furoic acid analogs used in unrelated fields.
- [1] BindingDB/ChEMBL. Assay Summary for CHEMBL_4193 (CHEMBL619995): 5-Lipoxygenase translocation inhibitor in rat RBL-2H3 cells. View Source
- [2] Google Patents. JPH07504412A - N-substituted furylalkenylhydroxamic acid and N-hydroxyurea compounds with lipoxygenase inhibitory activity. Representative IC₅₀ values from 0.005 µM to 5 µM. View Source
